3-(2-Cyclohexenyl)-4-methylpyridine
Overview
Description
A chemical compound’s description typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence or synthesis, its uses, and its role in biological systems if applicable.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Imaging Applications in Neuroscience
The development of positron emission tomography (PET) tracers like 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) has advanced neuroscience research, particularly in imaging fatty acid amide hydrolase (FAAH) in brain tissues. [(11)C]MFTC synthesis involves reacting 3-hydroxy-2-methylpyridine with [(11)C]phosgene and further reactions, leading to its application in visualizing FAAH distribution in rat and monkey brains through PET imaging. High uptake of this compound in FAAH-rich organs demonstrates its potential for in vivo brain imaging and the study of neurological functions and disorders (Kumata et al., 2015).
Neuropharmacology and Behavioral Studies
Methylpyridine derivatives have been studied for their pharmacological effects, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Compounds derived from 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine have shown potent and selective agonistic properties toward α4β2-nAChRs. These studies contribute to understanding the mechanisms underlying antidepressant effects and offer insights into the potential therapeutic applications of these compounds in treating mood disorders and enhancing cognitive functions (Onajole et al., 2016).
Drug Metabolism and Pharmacokinetics
Research on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, has expanded knowledge in the field of drug metabolism and pharmacokinetics. Such studies assess the drug's bioavailability, tissue distribution, and metabolic pathways, essential for developing effective therapeutic agents against fibrosis and possibly other diseases. The pharmacokinetic profiles of these compounds in various animal models lay the groundwork for their potential application in human medicine (Kim et al., 2008).
Neurotoxicity and Neuroprotection Studies
Methylpyridines, including 1-methyl-4-phenylpyridinium (MPP+), have been used to study mechanisms of neurotoxicity and neuroprotection, particularly in models of Parkinson's disease. These compounds help in understanding the role of mitochondrial dysfunction and oxidative stress in neurodegenerative diseases and testing potential neuroprotective agents. The insights gained from these studies contribute to developing strategies for preventing or treating conditions like Parkinson's disease and other neurodegenerative disorders (Matthews et al., 1998).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
3-cyclohex-2-en-1-yl-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYRWLYEWWQUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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